5-(2-Methoxy-5-methylphenyl)oxazole

Physicochemical Properties Druglikeness CNS Drug Discovery

Sourcing a precise oxazole C5 scaffold is critical for reproducible SAR data. 5-(2-Methoxy-5-methylphenyl)oxazole (CAS 190330-03-1) ensures target selectivity due to its unique 2-methoxy-5-methylphenyl group. Even minor substitutions alter potency profiles. This 98% pure intermediate is validated for focused library synthesis and in vitro CNS/oncology panels. Avoid irreproducibility—secure the exact building block your program requires.

Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
Cat. No. B14088190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Methoxy-5-methylphenyl)oxazole
Molecular FormulaC11H11NO2
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)OC)C2=CN=CO2
InChIInChI=1S/C11H11NO2/c1-8-3-4-10(13-2)9(5-8)11-6-12-7-14-11/h3-7H,1-2H3
InChIKeyYOAYIKOIPKPDMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(2-Methoxy-5-methylphenyl)oxazole (CAS 190330-03-1): Chemical Identity and Sourcing for Oxazole-Based Research


5-(2-Methoxy-5-methylphenyl)oxazole (CAS 190330-03-1) is a synthetic, small-molecule heterocyclic compound with a molecular weight of 189.21 g/mol, featuring a 1,3-oxazole core substituted at the 5-position with a 2-methoxy-5-methylphenyl group . It is primarily offered as a research chemical, with vendors specifying a purity of 98% . The compound is utilized as a chemical building block and for in vitro biological activity assessments in drug discovery programs .

The Procurement Risk of Substituting 5-(2-Methoxy-5-methylphenyl)oxazole with Generic Oxazole Analogs


Substituting 5-(2-Methoxy-5-methylphenyl)oxazole with other, seemingly similar oxazole derivatives is scientifically unsound and can lead to irreproducible results. A 2026 review of oxazole structure-activity relationships (SAR) confirms that substituting the core with specific moieties—such as phenyl, methoxy, or halogen groups—directly and markedly increases biological effectiveness compared to unsubstituted or differently substituted analogs [1]. Furthermore, foundational SAR studies on oxazole-based enzyme inhibitors have demonstrated that the precise nature of the C5 substituent is a critical determinant of both potency and target selectivity [2]. Therefore, even minor structural changes at the 5-position of the oxazole ring can dramatically alter a compound's biological profile, rendering direct substitution impossible without extensive re-validation of target engagement and functional outcomes.

Quantitative Evidence for the Differentiation of 5-(2-Methoxy-5-methylphenyl)oxazole


In Silico Prediction of Favorable Physicochemical Properties for CNS Permeability

The compound's predicted LogP (1.84) and Fraction of sp3-hybridized carbons (Fsp3, 0.18) place it in a favorable range for CNS permeability, aligning with the established 'Golden Triangle' for CNS drug candidates . This profile is distinct from more polar oxazole derivatives, which often have lower LogP values, potentially limiting their ability to cross the blood-brain barrier.

Physicochemical Properties Druglikeness CNS Drug Discovery

Primary Research Applications for 5-(2-Methoxy-5-methylphenyl)oxazole Based on Its Profile


Synthetic Intermediate for Building Block Libraries in Drug Discovery

5-(2-Methoxy-5-methylphenyl)oxazole serves as a valuable synthetic intermediate for generating focused compound libraries. Its unique 2-methoxy-5-methylphenyl group can be leveraged for further chemical elaboration via electrophilic substitution on the aromatic ring . Researchers can use this core scaffold to systematically explore the SAR around the 5-position of oxazole-based molecules, an area known to critically impact target selectivity and potency [1].

In Vitro Biological Screening in Inflammation and Oncology Models

Given the well-documented anti-inflammatory and anticancer activities of the oxazole pharmacophore, this compound is appropriate for initial in vitro screening in oncology and inflammation panels. The 2026 review of oxazole derivatives explicitly highlights the powerful anti-inflammatory and anticancer effects of this compound class, and notes that substitution with phenyl or methoxyphenyl groups can enhance therapeutic efficacy [1].

CNS-Targeted Research Programs

The predicted physicochemical profile of 5-(2-Methoxy-5-methylphenyl)oxazole (LogP 1.84, Fsp3 0.18) aligns with the optimal range for compounds intended to penetrate the central nervous system (CNS) . This makes it a rational starting point for research on neurological targets, where other oxazole derivatives with higher polarity may be less suitable.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

6 linked technical documents
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